molecular formula C15H20ClNO4S B2484628 (1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane CAS No. 2192745-41-6

(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane

Cat. No.: B2484628
CAS No.: 2192745-41-6
M. Wt: 345.84
InChI Key: KLWDRGAHUZOBLZ-UHFFFAOYSA-N
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Description

(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C15H20ClNO4S and its molecular weight is 345.84. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research in chemical synthesis and structural analysis has led to the development of various derivatives and analogs of the specified compound. For instance, the study by Kitchin and Stoodley (1973) explored the reduction of related compounds, leading to the creation of analogs like methyl (1R,5S)-2-chloro-4,4-dimethyl-7-oxa-3-thia-8-azabicyclo[3.2.1]octane-2-carboxylate (Kitchin & Stoodley, 1973). This and similar studies contribute to our understanding of chemical properties and synthesis routes for such compounds.

Crystallography and Molecular Structure

Wood, Brettell, and Lalancette (2007) conducted research on the crystal structure of a related salt, providing insights into molecular bonding and structural configurations (Wood, Brettell, & Lalancette, 2007). Understanding the crystallography of such compounds aids in the development of new materials and pharmaceuticals.

Potential Metabolite Synthesis

Research by Andersen, Wang, Thompson, and Neumeyer (1997) focused on the synthesis of potential metabolites for brain imaging agents, utilizing structures closely related to the specified compound (Andersen et al., 1997). Such research has implications for the development of diagnostic tools in neurology and psychiatry.

Catalyst Development

Brunel, Buono, Baldy, Feneau‐Dupont, and Declercq (1994) studied chiral oxazaphospholidine-borane complexes, closely related to the specified compound, used as catalysts in chemical reactions (Brunel et al., 1994). Research in this area contributes to the advancement of catalytic processes in organic chemistry.

Pharmacological Applications

While focusing on the scientific research applications and excluding drug use, dosage, and side effects, it is noted that these compounds have been studied for their potential pharmacological properties. For instance, Izquierdo et al. (1991) synthesized and analyzed derivatives for pharmacological study (Izquierdo et al., 1991). Such research is critical for the development of new therapeutic agents.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its potential biological activity, and developing methods for its large-scale production .

Properties

IUPAC Name

8-(3-chloro-4-methoxyphenyl)sulfonyl-3-methoxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4S/c1-20-12-7-10-3-4-11(8-12)17(10)22(18,19)13-5-6-15(21-2)14(16)9-13/h5-6,9-12H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWDRGAHUZOBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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